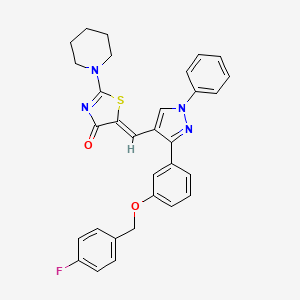
C31H27FN4O2S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is a complex organic molecule that contains fluorine, nitrogen, oxygen, and sulfur atoms. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 4-Fluoro-N-[1-[5-[(4-methoxyphenyl)methylsulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl]benzenecarboxamide involves multiple steps. The synthetic route typically includes the following steps:
Formation of the triazole ring: This step involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring.
Introduction of the methoxyphenyl group: This step involves the attachment of the methoxyphenyl group to the triazole ring.
Formation of the benzenecarboxamide: This step involves the reaction of the intermediate with a benzenecarboxylic acid derivative to form the final product.
The reaction conditions for these steps typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
化学反応の分析
4-Fluoro-N-[1-[5-[(4-methoxyphenyl)methylsulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl]benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
4-Fluoro-N-[1-[5-[(4-methoxyphenyl)methylsulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl]benzenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-Fluoro-N-[1-[5-[(4-methoxyphenyl)methylsulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl]benzenecarboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .
類似化合物との比較
4-Fluoro-N-[1-[5-[(4-methoxyphenyl)methylsulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl]benzenecarboxamide can be compared with other similar compounds, such as:
4-Fluoro-N-[1-[5-[(4-methoxyphenyl)methylsulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl]benzenecarboxamide: This compound has a similar structure but may have different functional groups or substituents.
Other triazole derivatives: These compounds share the triazole ring structure but differ in their substituents and overall molecular structure.
特性
分子式 |
C31H27FN4O2S |
|---|---|
分子量 |
538.6 g/mol |
IUPAC名 |
(5Z)-5-[[3-[3-[(4-fluorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C31H27FN4O2S/c32-25-14-12-22(13-15-25)21-38-27-11-7-8-23(18-27)29-24(20-36(34-29)26-9-3-1-4-10-26)19-28-30(37)33-31(39-28)35-16-5-2-6-17-35/h1,3-4,7-15,18-20H,2,5-6,16-17,21H2/b28-19- |
InChIキー |
RZOIHPAAISSCDH-USHMODERSA-N |
異性体SMILES |
C1CCN(CC1)C2=NC(=O)/C(=C/C3=CN(N=C3C4=CC(=CC=C4)OCC5=CC=C(C=C5)F)C6=CC=CC=C6)/S2 |
正規SMILES |
C1CCN(CC1)C2=NC(=O)C(=CC3=CN(N=C3C4=CC(=CC=C4)OCC5=CC=C(C=C5)F)C6=CC=CC=C6)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3,4-Dihydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one](/img/structure/B12628709.png)

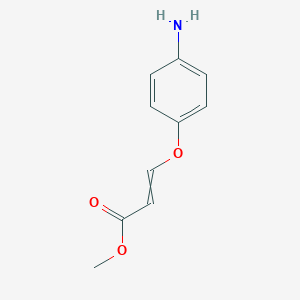
![Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone](/img/structure/B12628736.png)

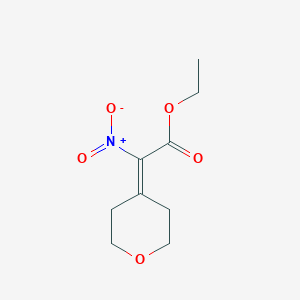
![2-Amino-5-{[(4-bromopyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12628750.png)
![Methanone, (4-bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)-](/img/structure/B12628752.png)
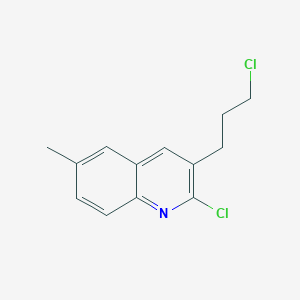
![methyl 5-(4-iodophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12628773.png)

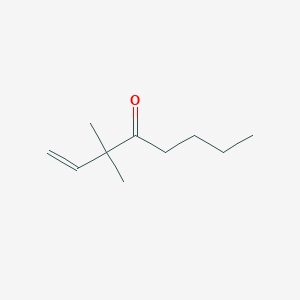
![2-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile](/img/structure/B12628789.png)

